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molecular formula C8H5ClN2O B8754647 5-chloro-1H-indazole-7-carbaldehyde

5-chloro-1H-indazole-7-carbaldehyde

Cat. No. B8754647
M. Wt: 180.59 g/mol
InChI Key: COBMRCLCKOANIR-UHFFFAOYSA-N
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Patent
US08026257B2

Procedure details

7-Bromo-5-chloro-1H-indazole (0.44 g, 1.90 mmol) and sodium hydride were combined in tetrahydrofuran (5 mL) at 0° C. After 15 min, cooling was removed and the mixture stirred at room temperature for 20 min. The stirred mixture was cooled to −78° C. and treated with a solution of tert-butyllithium in pentane (1.7 M, 2.4 mL, 3.99 mmol) over several minutes. The mixture was allowed to gradually warm to −20° C. over 1 h, re-cooled to −78° C. and treated with dimethylformamide (220 μL, 2.85 mmol). The reaction was warmed to 0° C. over several hours, then treated with saturated ammonium chloride. The reaction was diluted with ethyl acetate. The layers were separated. The organic layer was washed with brine (2×), dried over sodium sulfate, filtered and concentrated to afford 0.3 g (87%) as a white powder. LC/MS (HPLC method 1): tR=1.88 min, 181.02(MH)+.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
220 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([Cl:11])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[H-].[Na+].C([Li])(C)(C)C.CCCCC.CN(C)[CH:26]=[O:27].[Cl-].[NH4+]>O1CCCC1.C(OCC)(=O)C>[Cl:11][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([CH:26]=[O:27])[CH:3]=1)[NH:9][N:8]=[CH:7]2 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
BrC=1C=C(C=C2C=NNC12)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
2.4 mL
Type
reactant
Smiles
CCCCC
Step Four
Name
Quantity
220 μL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to −20° C. over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 0° C. over several hours
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 0.3 g (87%) as a white powder

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1C=C2C=NNC2=C(C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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